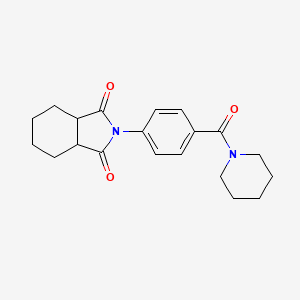

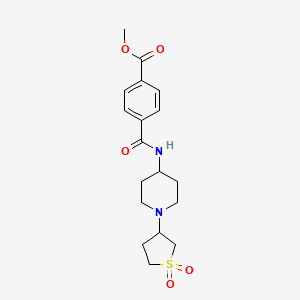

2-(4-(哌啶-1-羰基)苯基)六氢-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-(piperidine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione" is a structurally complex molecule that is related to a class of compounds known for their potential pharmacological activities. While the exact compound is not directly mentioned in the provided papers, the papers do discuss various analogues and derivatives of piperidine-dione compounds, which are of significant interest in the development of selective inhibitors for enzymes like aromatase and in the construction of functionalized piperidine-type systems for pharmaceutical applications .

Synthesis Analysis

The synthesis of related piperidine-dione compounds involves improved methods that allow for the preparation of homologues with different alkyl substituents. For instance, the synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione and its analogues is described, which involves alkylation to afford a series of 1-alkyl and 3-alkyl substituted derivatives . Additionally, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones is reported, highlighting the importance of stereochemistry in the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of piperidine-dione derivatives is often characterized using various spectroscopic techniques. For example, a Mannich base molecule of 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione was analyzed using B3LYP/6-311G(d,p) basis set for geometry optimization, and its vibrational frequencies were assigned with the aid of normal coordinate analysis . The crystal structure of another derivative, 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, was determined by X-ray diffraction, revealing the dihedral angles between the piperidine ring and the attached phenyl groups .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the exact compound . However, they do discuss the reactivity profiles of piperidine-dione-type molecules, which are used as platforms for constructing functionalized systems with high synthetic and medicinal potential . The reactivity of these compounds is crucial for their application in drug development and the synthesis of natural products.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-dione derivatives are explored through various analyses. The thermal stability of a Mannich base derivative was determined using thermo gravimetric/differential scanning calorimetry studies . The electronic structure, including HOMO-LUMO energies and charge distribution, was investigated to understand the interactions within the molecule and its potential biological activity . Additionally, the hydrogen-bond association of a related 1,4-piperazine-2,5-dione compound was studied using mass spectrometric and nuclear magnetic resonance spectroscopic techniques, providing insights into the compound's behavior in solution .

科学研究应用

分子结构分析

相关化合物的分子结构,例如 2-苯基丙二酸哌啶二酰亚胺和 2-苯基丙二酸吗啉二酰亚胺,已针对其分子构象和堆积排列进行了检验。这些研究揭示了尽管存在化学相似性,但分子构象存在差异,两种化合物均表现出其羰基和杂环在椅式构象中的相似取向。这项研究对于理解这些化合物的反应性和相互作用的结构基础至关重要 (Lynch, Spicer, & Mcclenaghan, 2003).

合成途径

Dieckmann 环化途径提供了一种方法,可通过靠近氮的末端亚甲基基团形成哌嗪-2,5-二酮,该基团闭合到苯基氨基甲酸酯单元的羰基上。这种合成方法利用标准的酰化和氧化过程,突出了从较简单的前体组装复杂分子的通用方法 (Aboussafy & Clive, 2012).

抗菌活性

对在微波辐射下合成的相关化合物的抗菌活性进行的研究为对抗细菌感染的潜在应用提供了见解。这些研究证明了结构修饰在增强抗菌功效中的重要性,展示了这些化合物在开发新的抗菌剂中的相关性 (Merugu, Ramesh, & Sreenivasulu, 2010).

药物开发应用

已探索哌啶-2,4-二酮型氮杂杂环的构建,以了解其在现代药物开发和天然产物合成中的潜力。这项研究强调了二酮型分子的合成和药用潜力,作为在制药环境中创建具有高活性的官能化哌啶型体系的现代平台 (Tikhov & Kuznetsov, 2020).

癌症治疗的芳香化酶抑制

对 3-环烷基取代的 3-(4-氨基苯基)哌啶-2,6-二酮的研究突出了它们作为芳香化酶抑制剂的潜力,为雌激素依赖性疾病(例如乳腺癌)的治疗提供了新途径。这些化合物表现出对芳香化酶的强效体外抑制作用,表明它们在开发用于癌症治疗的新型治疗剂方面很有用 (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).

属性

IUPAC Name |

2-[4-(piperidine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-18(21-12-4-1-5-13-21)14-8-10-15(11-9-14)22-19(24)16-6-2-3-7-17(16)20(22)25/h8-11,16-17H,1-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHWIJDCOAXICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-bromo-2-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2502119.png)

![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)

![1H-Thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B2502126.png)

![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2502137.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate](/img/structure/B2502138.png)

![2-[2-(Oxolan-3-yloxy)phenyl]acetic acid](/img/structure/B2502139.png)

![Benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2502140.png)